REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH2:10][C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=2)[C:4]=1[C:19](=O)/[CH:20]=[C:21](\[NH:24][C:25]1[N:26]=[CH:27][C:28]([C:31]#[N:32])=[N:29][CH:30]=1)/SC.O.[NH2:35][NH2:36].C(O)(=O)C>C(O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH2:10][C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=2)[C:4]=1[C:19]1[NH:36][N:35]=[C:21]([NH:24][C:25]2[N:26]=[CH:27][C:28]([C:31]#[N:32])=[N:29][CH:30]=2)[CH:20]=1 |f:1.2|
|
Name
|
|
Quantity
|
196 g
|
Type
|
reactant
|
Smiles
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COC1=C(C(=CC=C1)OCC1=CC=C(C=C1)OC)C(/C=C(/SC)\NC=1N=CC(=NC1)C#N)=O
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
41 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
66 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A 10 L flange-neck flask, equipped with an air stirrer rod and paddle
|
Type
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TEMPERATURE
|
Details
|
Heating
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
FILTRATION
|
Details
|
The solid is collected by filtration
|
Type
|
WASH
|
Details
|
washed with fresh ethanol
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 45° C.
|
Type
|
CUSTOM
|
Details
|
to give 140 g (87% yield for two steps) of a bright yellow solid
|
Type
|
CUSTOM
|
Details
|
The product is used in the next step without further purification
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
COC1=C(C(=CC=C1)OCC1=CC=C(C=C1)OC)C1=CC(=NN1)NC=1N=CC(=NC1)C#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |